molecular formula C8H10BrN3O B14159410 2-(2-Bromoanilino)acetohydrazide CAS No. 2442-05-9

2-(2-Bromoanilino)acetohydrazide

Cat. No.: B14159410
CAS No.: 2442-05-9
M. Wt: 244.09 g/mol
InChI Key: OQDLYLUDWSETAJ-UHFFFAOYSA-N
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Description

2-(2-Bromoanilino)acetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a bromo-substituted aniline group attached to an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromoanilino)acetohydrazide typically involves the reaction of 2-bromoaniline with acetohydrazide. The process can be summarized as follows:

    Starting Materials: 2-bromoaniline and acetohydrazide.

    Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions.

    Procedure: 2-bromoaniline is dissolved in the solvent, and acetohydrazide is added to the solution. The mixture is heated under reflux for several hours, allowing the reaction to proceed to completion.

    Isolation: The product is isolated by cooling the reaction mixture, filtering the precipitate, and recrystallizing it from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. Continuous flow reactors and automated synthesis equipment can be used to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoanilino)acetohydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

    Condensation Reactions: The hydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different oxidation states or reduced forms.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Condensation Reactions: Aldehydes or ketones are used as reagents, and the reactions are often catalyzed by acids or bases.

    Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilinoacetohydrazides, while condensation reactions can produce hydrazones or hydrazides with different functional groups.

Scientific Research Applications

2-(2-Bromoanilino)acetohydrazide has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of potential pharmaceutical agents, particularly those with antimicrobial, anticancer, or anti-inflammatory properties.

    Materials Science: It is employed in the development of novel materials, such as coordination polymers and metal-organic frameworks, which have applications in catalysis, gas storage, and separation.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules, enabling the exploration of new chemical reactions and pathways.

    Biological Research: It is used in studies investigating the biological activity of hydrazide derivatives, including their interactions with enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-(2-Bromoanilino)acetohydrazide depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or DNA. The bromo-substituted aniline group can enhance binding affinity and specificity, while the hydrazide moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Bromoanilino)acetohydrazide: Similar structure but with the bromo group in the meta position.

    2-(4-Bromoanilino)acetohydrazide: Similar structure but with the bromo group in the para position.

    2-(2-Chloroanilino)acetohydrazide: Similar structure but with a chloro group instead of a bromo group.

Uniqueness

2-(2-Bromoanilino)acetohydrazide is unique due to the specific positioning of the bromo group, which can influence its reactivity and interactions with other molecules

Properties

CAS No.

2442-05-9

Molecular Formula

C8H10BrN3O

Molecular Weight

244.09 g/mol

IUPAC Name

2-(2-bromoanilino)acetohydrazide

InChI

InChI=1S/C8H10BrN3O/c9-6-3-1-2-4-7(6)11-5-8(13)12-10/h1-4,11H,5,10H2,(H,12,13)

InChI Key

OQDLYLUDWSETAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NCC(=O)NN)Br

Origin of Product

United States

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